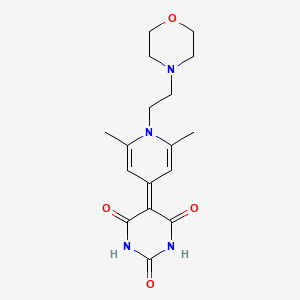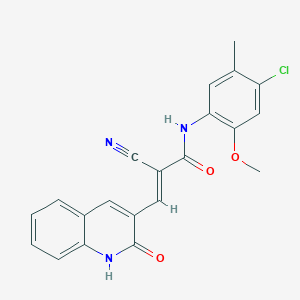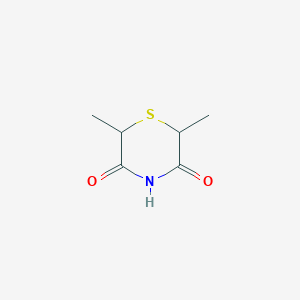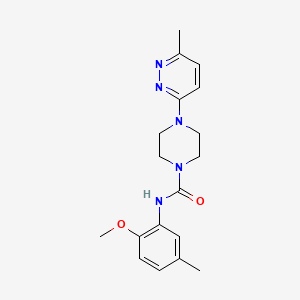![molecular formula C17H21NO3S B2696198 2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide CAS No. 2097908-78-4](/img/structure/B2696198.png)
2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(benzyloxy)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}acetamide” is a complex organic molecule. It contains a benzyl group, a thiophene ring, and an acetamide group. These functional groups are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography or NMR spectroscopy. Unfortunately, without specific data, I can’t provide a detailed analysis .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by its functional groups. For example, the benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. For example, it’s likely to be soluble in organic solvents but insoluble in water .Scientific Research Applications
New Salt and Pharmaceutical Applications
The compound has been involved in the development of new salts and solvates that have potential applications in pharmaceutical compositions. A study highlights the use of similar compounds in therapeutic settings, demonstrating the importance of these chemical entities in drug formulation and development (ジュリアン・ジョヴァンニーニ, ボー−イェラン・ヨセフソン, 2005).
Synthesis and Chemical Reactions
Research into the synthesis and reactions of related compounds includes exploring the 1,3-dipolar addition of acetylenedicarboxylic esters to yield various esters with potential medicinal properties. These studies provide insights into the synthesis routes and chemical behaviors of complex molecules (U. Stauss, H. Härter, M. Neuenschwander, O. Schindler, 1972).
Chemical Structure and Properties
The interaction of similar acetamide compounds with other chemical agents leading to the formation of silaheterocyclic benzoxazasiloles illustrates the diverse chemical properties and potential applications of these molecules in materials science and chemical engineering (N. Lazareva, A. Y. Nikonov, N. Chipanina, L. Oznobikhina, I. Sterkhova, A. Albanov, 2017).
Anticonvulsant Properties
Studies have also focused on the structural analysis of acetamide derivatives, revealing their potential as anticonvulsant agents. This underscores the significance of detailed molecular design in developing therapeutic agents (A. Camerman, A. Hempel, D. Mastropaolo, N. Camerman, 2005).
Antimalarial Drug Synthesis
The compound has been identified as an intermediate in the synthesis of antimalarial drugs, highlighting its role in the development of treatments for infectious diseases. This application emphasizes the importance of such molecules in the synthesis of life-saving medications (Deepali B Magadum, G. Yadav, 2018).
Mechanism of Action
Target of Action
Compounds with similar structures have been found to have antimicrobial activity . They may target key functional proteins in bacterial cell division .
Mode of Action
The compound might interact with its targets, leading to the inhibition of the bacterial cell division .
Biochemical Pathways
The compound might affect the normal functioning of the bacterial cell division process, leading to the death of the bacteria .
Result of Action
The compound’s action might result in the death of the bacteria, thereby exerting its antimicrobial effect .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
It is known that thiophene derivatives, a key component of this compound, have a wide range of therapeutic properties and diverse applications in medicinal chemistry .
Molecular Mechanism
It is anticipated that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-phenylmethoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO3S/c1-17(20,9-15-7-8-22-12-15)13-18-16(19)11-21-10-14-5-3-2-4-6-14/h2-8,12,20H,9-11,13H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYUABTRXRRIVRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)COCC2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2696117.png)
![4-[3-(Chloromethyl)-1,2,4-oxadiazol-5-YL]morpholine](/img/structure/B2696118.png)
![1-[2-(3,5-Dimethylphenoxy)ethyl]benzimidazole-2-carbaldehyde](/img/structure/B2696120.png)

![Methyl 2-[({[(4-ethoxyphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2696129.png)
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-ethoxy-3-methoxyphenyl)prop-2-enamide](/img/structure/B2696131.png)



![5-((2-chlorobenzyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2696135.png)
![N-[3-chloro-4-(phenylsulfanyl)phenyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2696136.png)
![(E)-N-[(2S)-1-Hydroxypropan-2-YL]-2-phenylethenesulfonamide](/img/structure/B2696137.png)
![1-(3,4-dimethoxybenzyl)-5-ethyl-4-[1-(phenylsulfonyl)ethyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2696138.png)